molecular formula C19H16O6 B2684088 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate CAS No. 6468-61-7

3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B2684088
CAS No.: 6468-61-7
M. Wt: 340.331
InChI Key: WYWYFKIEFOTDNP-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate typically involves the condensation of 2,5-dimethoxybenzaldehyde with a suitable chromone derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The resulting intermediate is then acetylated using acetic anhydride or acetyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted chromone compounds .

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with cellular receptors and signaling pathways, modulating biological processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dimethoxyphenyl)-2H-chromen-2-one
  • 3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-4-yl acetate
  • 3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-6-yl acetate

Uniqueness

3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate is unique due to its specific substitution pattern on the chromone ring, which imparts distinct chemical and biological properties. This compound exhibits a unique combination of electronic and steric effects, making it a valuable scaffold for the development of new therapeutic agents and materials .

Biological Activity

3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate, a synthetic organic compound belonging to the chromen-2-one derivatives, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : [3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yl] acetate
  • CAS Number : 6468-61-7
  • Molecular Weight : 340.331 g/mol
  • Molecular Formula : C19H18O6

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes by binding to their active sites. It has shown potential as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are critical in neurodegenerative diseases like Alzheimer's.
  • Antioxidant Activity : It acts as an antioxidant by scavenging free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting cyclooxygenase and lipoxygenase enzymes, which are involved in the inflammatory response.
  • Antimicrobial Properties : Its ability to disrupt microbial cell membranes contributes to its antimicrobial activity against various pathogens.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Mechanism References
AChE InhibitionBinds to AChE active site
MAO-B InhibitionCompetitive inhibition
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits COX and LOX enzymes
AntimicrobialDisrupts microbial membranes

Study on Neuroprotective Effects

In a study examining the neuroprotective effects of various coumarin derivatives, including this compound, researchers found that this compound exhibited significant AChE inhibition with an IC50 value of approximately 20 μM. This suggests potential utility in treating Alzheimer's disease by enhancing cholinergic neurotransmission .

Antioxidant Activity Assessment

Another study evaluated the antioxidant properties of this compound through DPPH radical scavenging assays. Results indicated that it effectively reduced DPPH radicals in a dose-dependent manner, demonstrating its potential as a therapeutic agent for oxidative stress-related conditions.

Anti-inflammatory Mechanism Exploration

Research into the anti-inflammatory mechanisms revealed that treatment with this compound significantly lowered levels of pro-inflammatory cytokines in vitro. This positions the compound as a candidate for further investigation in inflammatory diseases .

Properties

IUPAC Name

[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-11(20)24-14-5-4-12-8-16(19(21)25-18(12)10-14)15-9-13(22-2)6-7-17(15)23-3/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWYFKIEFOTDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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